molecular formula C21H21FN4O B5964589 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine

1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine

Cat. No. B5964589
M. Wt: 364.4 g/mol
InChI Key: UROFIASRASCUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine, also known as FIP, is a piperazine derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FIP is a heterocyclic compound that contains a piperazine ring, a benzoyl group, and an imidazole moiety.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine is not fully understood, but it is believed to be a result of its interaction with the serotonergic and dopaminergic systems. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has been shown to inhibit the activity of MAO, which is responsible for the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine are not fully understood, but it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine in lab experiments is its high potency and selectivity for the serotonergic and dopaminergic systems. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has also been shown to have a low toxicity profile in animal studies. However, one of the limitations of using 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine, including its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine could also be investigated as a potential treatment for drug addiction and as a modulator of the immune system. Further research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine and its potential therapeutic applications.

Synthesis Methods

1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine can be synthesized by several methods, including the reaction of 1-(4-fluorophenyl)piperazine with 4-(1H-imidazol-1-ylmethyl)benzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-fluorophenyl)piperazine with 4-(1H-imidazol-1-ylmethyl)benzoic acid in the presence of a coupling agent. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine can also be synthesized by the reaction of 1-(4-fluorophenyl)piperazine with 4-(1H-imidazol-1-ylmethyl)benzoyl isothiocyanate.

Scientific Research Applications

1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine has shown promising results in preclinical studies as an inhibitor of monoamine oxidase (MAO) and as a modulator of the dopaminergic and serotonergic systems.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-19-5-7-20(8-6-19)25-11-13-26(14-12-25)21(27)18-3-1-17(2-4-18)15-24-10-9-23-16-24/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROFIASRASCUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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